2-(2,6-Dichloro-4-pyridyl)-5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
Overview
Description
2-(2,6-Dichloro-4-pyridyl)-5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that features a pyridine ring substituted with dichloro groups and a phenyl ring substituted with a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloro-4-pyridyl)-5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloro-4-pyridinecarboxylic acid hydrazide with 4-(trifluoromethoxy)benzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloro-4-pyridyl)-5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the dichloro groups.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
2-(2,6-Dichloro-4-pyridyl)-5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloro-4-pyridyl)-5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves inhibition of key enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the oxadiazole ring.
4-(Trifluoromethoxy)benzoic acid: Contains the trifluoromethoxyphenyl group but lacks the pyridine and oxadiazole components.
Uniqueness
2-(2,6-Dichloro-4-pyridyl)-5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole is unique due to the combination of its pyridine, oxadiazole, and trifluoromethoxyphenyl groups. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Biological Activity
2-(2,6-Dichloro-4-pyridyl)-5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole is a heterocyclic compound characterized by its unique structural features, including a dichloro-substituted pyridine and a trifluoromethoxy-substituted phenyl group. This compound belongs to the oxadiazole family, which is known for a wide range of biological activities. The focus of this article is to explore the biological activity of this specific compound, drawing on diverse research findings and case studies.
- IUPAC Name : 2-(2,6-dichloropyridin-4-yl)-5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
- Molecular Formula : C14H6Cl2F3N3O2
- Molecular Weight : 376.1 g/mol
- CAS Number : 263564-83-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate enzyme activity or interact with cellular receptors, influencing various biochemical pathways. The precise mechanisms remain to be fully elucidated but are expected to be similar to those observed in other oxadiazole derivatives.
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study evaluating various 1,3,4-oxadiazole compounds found that those with similar structures to this compound showed potent cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) .
The following table summarizes findings related to the anticancer activity of similar compounds:
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 3e | MDA-MB-231 | 10 | Apoptosis induction |
Compound 3c | HT-29 | 10 | Cell cycle arrest |
Compound 3d | HT-29 | 50 | Inhibition of tubulin polymerization |
Antimicrobial Activity
Oxadiazole derivatives have also been noted for their antimicrobial properties. Compounds within this family have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethoxy group in the compound may enhance its lipophilicity and bioavailability, potentially contributing to its antimicrobial efficacy.
Cytotoxicity and Selectivity
In studies assessing cytotoxicity across different cell lines, compounds structurally related to this compound exhibited varying degrees of toxicity. For example:
- At a concentration of 50 µM over 48 hours, one derivative reduced viability in HT-29 cells by approximately 39% .
- The selectivity index indicates that these compounds can be more toxic to cancer cells compared to normal cells.
Study on Anticancer Properties
A recent study synthesized several oxadiazole derivatives and evaluated their anticancer potential against the MDA-MB-231 and HT-29 cell lines. The results indicated that specific modifications in the chemical structure significantly influenced the cytotoxic effects. For instance, the compound with a trifluoromethoxy group demonstrated enhanced activity compared to those lacking this feature .
Study on Antimicrobial Effects
Another study focused on the antimicrobial properties of oxadiazole derivatives. The findings suggested that certain compounds not only inhibited bacterial growth but also showed promise in preventing biofilm formation . This highlights the potential application of these compounds in treating infections caused by resistant bacterial strains.
Properties
IUPAC Name |
2-(2,6-dichloropyridin-4-yl)-5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F3N3O2/c15-10-5-8(6-11(16)20-10)13-22-21-12(23-13)7-1-3-9(4-2-7)24-14(17,18)19/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKCCBADOMXEMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC(=NC(=C3)Cl)Cl)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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